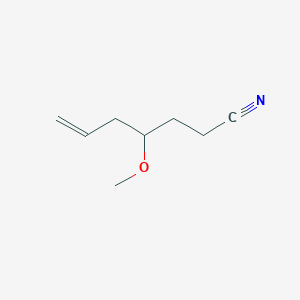

6-Heptenenitrile, 4-methoxy-

Description

6-Heptenenitrile, 4-methoxy- is an unsaturated nitrile compound characterized by a seven-carbon chain containing a methoxy group at the 4-position and a nitrile functional group at the terminal carbon. This structure confers unique reactivity, particularly in polymerization and nucleophilic addition reactions.

Properties

CAS No. |

724701-62-6 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

4-methoxyhept-6-enenitrile |

InChI |

InChI=1S/C8H13NO/c1-3-5-8(10-2)6-4-7-9/h3,8H,1,4-6H2,2H3 |

InChI Key |

AHHDAJDXHAWGQT-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCC#N)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptenenitrile, 4-methoxy- typically involves the reaction of 4-methoxy-1-hexene with a cyanating agent. One common method is the hydrocyanation of 4-methoxy-1-hexene using hydrogen cyanide (HCN) in the presence of a catalyst such as nickel or palladium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 6-Heptenenitrile, 4-methoxy- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced catalysts and purification techniques ensures the production of high-quality 6-Heptenenitrile, 4-methoxy- suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Heptenenitrile, 4-methoxy- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-methoxyheptanoic acid or 4-methoxyheptanal.

Reduction: 4-methoxyheptanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Heptenenitrile, 4-methoxy- has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Heptenenitrile, 4-methoxy- depends on its chemical reactivity. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of various biologically active compounds. The molecular targets and pathways involved are specific to the derivatives formed from these reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Heptenenitrile, 4-methoxy- with structurally or functionally related compounds, based on available evidence:

Functional Group Comparison

4-Methoxy-α-Pyrrolidinopropiophenone (hydrochloride) Structure: Aromatic methoxy group with a pyrrolidinopropiophenone backbone. Contrast: Unlike 6-Heptenenitrile, 4-methoxy-, this compound lacks a nitrile group but shares methoxy-related stability challenges in synthesis .

2-Hydroxy-6-Methylbenzonitrile Structure: Aromatic nitrile with hydroxyl and methyl substituents. Applications: Used in agrochemical synthesis (e.g., herbicides). Contrast: The aromatic backbone vs. aliphatic chain in 6-Heptenenitrile, 4-methoxy- may lead to divergent solubility and metabolic pathways.

Methoxy-Substituted Aliphatic Nitriles

Ethyl 5-(dimethylamino)-2-...pentanoate (Compound 13) Structure: Aliphatic nitrile with methoxy-like substituents (dimethylamino group). Synthesis: Prepared via diazo coupling at low temperatures (-4°C), suggesting that 6-Heptenenitrile, 4-methoxy- might require similar cryogenic conditions for stability . Contrast: The ester and amino groups in Compound 13 reduce electrophilicity compared to the terminal nitrile in 6-Heptenenitrile, 4-methoxy- .

4-Methoxy-α-methylbenzenepropanal

Biological Activity

6-Heptenenitrile, 4-methoxy- (CAS Number: 724701-62-6) is a nitrile compound characterized by its unique chemical structure, which includes both a nitrile group and a methoxy group. This dual functionality allows it to participate in various chemical reactions, making it a subject of interest for researchers exploring its biological activities. This article aims to detail the biological activity of 6-Heptenenitrile, 4-methoxy-, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis Methods:

The synthesis of 6-Heptenenitrile, 4-methoxy- typically involves the hydrocyanation of 4-methoxy-1-hexene using hydrogen cyanide (HCN) in the presence of catalysts such as nickel or palladium. This reaction is conducted under controlled temperature and pressure to optimize yield and purity.

Chemical Properties:

- Molecular Formula: C8H13NO

- Molecular Weight: 155.20 g/mol

- Functional Groups: Nitrile (-C≡N), Methoxy (-OCH3)

The biological activity of 6-Heptenenitrile, 4-methoxy- is largely attributed to its chemical reactivity:

- Nucleophilic Addition: The nitrile group can engage in nucleophilic addition reactions, leading to the formation of various derivatives that may exhibit biological activity.

- Nucleophilic Substitution: The methoxy group can undergo substitution reactions, allowing the compound to form new derivatives with potentially enhanced biological properties.

Biological Activity

Research on the biological activity of 6-Heptenenitrile, 4-methoxy- has indicated several promising areas:

Antimicrobial Activity

Studies have explored the antimicrobial properties of compounds containing nitrile groups. While specific data on 6-Heptenenitrile, 4-methoxy- is limited, similar compounds have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of enzyme activity.

Antifungal Properties

The compound's potential antifungal activity has been investigated in various studies. Compounds with similar structures have demonstrated effectiveness against common fungal strains, suggesting that 6-Heptenenitrile, 4-methoxy- may also possess such properties .

Case Studies

A case study involving similar nitrile compounds indicated that they could serve as effective agents in treating infections caused by resistant strains of bacteria. The study highlighted the importance of functional groups in enhancing biological efficacy .

Research Findings

Table 1: Summary of Biological Activities

Q & A

Basic: What synthetic routes are recommended for preparing 6-Heptenenitrile, 4-methoxy-?

Methodological Answer:

The synthesis of 6-Heptenenitrile, 4-methoxy- can be approached via:

- Nucleophilic Substitution: Reacting 4-methoxyheptenol with cyanating agents (e.g., KCN or NaCN) under acidic conditions, leveraging protocols analogous to 4-Methoxybenzonitrile synthesis .

- Catalytic Coupling: Palladium-catalyzed cyanation of 4-methoxyheptenyl halides, similar to methods for aryl nitriles .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitrile, followed by distillation (if volatile) as seen in 4-Methoxyphenethyl alcohol purification .

Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and confirm purity via GC-MS or NMR.

Basic: How should researchers characterize 6-Heptenenitrile, 4-methoxy-?

Methodological Answer:

Employ a multi-technique approach:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.